molecular formula C19H16N6O2S2 B11256326 N-(4-Acetamidophenyl)-2-{[6-(thiophen-2-YL)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide

N-(4-Acetamidophenyl)-2-{[6-(thiophen-2-YL)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide

Cat. No.: B11256326
M. Wt: 424.5 g/mol
InChI Key: FAYMPUHZSLSXRH-UHFFFAOYSA-N
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Description

N-(4-Acetamidophenyl)-2-{[6-(thiophen-2-YL)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide is a complex organic compound that features a combination of several functional groups, including an acetamide, a thiophene ring, a triazolopyridazine moiety, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Acetamidophenyl)-2-{[6-(thiophen-2-YL)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the core triazolopyridazine structure, followed by the introduction of the thiophene ring and the acetamidophenyl group. Common reagents used in these reactions include various halogenated compounds, amines, and sulfur-containing reagents. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-Acetamidophenyl)-2-{[6-(thiophen-2-YL)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and sometimes catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions on the aromatic rings could introduce various functional groups such as halogens, alkyl groups, or nitro groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, N-(4-Acetamidophenyl)-2-{[6-(thiophen-2-YL)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound could be explored as a potential drug candidate. Its structure suggests it may interact with various biological targets, making it a promising lead compound for the development of new therapeutics.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It could also be used in the production of specialty chemicals or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-Acetamidophenyl)-2-{[6-(thiophen-2-YL)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity and leading to various physiological effects. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays, enzyme inhibition studies, and cellular assays.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-Acetamidophenyl)-2-{[6-(thiophen-2-YL)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide include other triazolopyridazine derivatives, thiophene-containing compounds, and acetamidophenyl derivatives

Uniqueness

What sets this compound apart is its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C19H16N6O2S2

Molecular Weight

424.5 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H16N6O2S2/c1-12(26)20-13-4-6-14(7-5-13)21-18(27)11-29-19-23-22-17-9-8-15(24-25(17)19)16-3-2-10-28-16/h2-10H,11H2,1H3,(H,20,26)(H,21,27)

InChI Key

FAYMPUHZSLSXRH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CS4

Origin of Product

United States

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